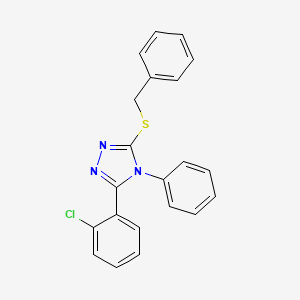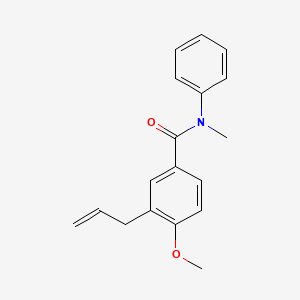![molecular formula C15H23N3O4 B4837864 N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4837864.png)
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea
説明
Synthesis Analysis
The synthesis of similar urea derivatives involves various chemical reactions, including nucleophilic addition, cyclocondensation, and direct metalation processes. For example, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized through reactions of acylazides with specific thiadiazole, indicating a method that could potentially apply to the synthesis of N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds reveals significant insights. For instance, in the structure of N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea, the dimethoxyphenyl unit is almost planar, with a short intramolecular N—H⋯O hydrogen bond stabilizing the molecular structure. This insight suggests a similar planarity and potential intramolecular hydrogen bonding in our target compound (Hyeong Choi, B. Han, Yong Suk Shim, S. Kang, & C. Sung, 2010).
Chemical Reactions and Properties
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a pathway for synthesizing ureas from carboxylic acids, demonstrating a chemical reaction that could be relevant for producing urea derivatives. This method achieves good yields without racemization, underlining the chemical properties and reactions involved in urea synthesis (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).
Physical Properties Analysis
Analysis of physical properties often involves studying the compound's crystalline structure and hydrogen bonding patterns. For example, the study of packing principles for urea and thiourea solvates reveals how urea tends to form more rigid systems of hydrogen bonds, suggesting that N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea might exhibit similar behavior in its crystalline form (Christina Taouss, Léna Thomas, & P. Jones, 2013).
Chemical Properties Analysis
The chemical properties of urea derivatives can be inferred from related studies. For instance, the synthesis and evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity highlight the urea functionality's significance in biological activities, suggesting that the target compound may also exhibit notable chemical properties relevant to biological systems (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995).
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-20-13-9-12(10-14(11-13)21-2)17-15(19)16-3-4-18-5-7-22-8-6-18/h9-11H,3-8H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCNGKQGGGNOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4837797.png)
![N-[4-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B4837799.png)
![2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4837818.png)
![N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4837827.png)
![N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4837829.png)
![N-{[(3-methylbutyl)amino]carbonothioyl}benzamide](/img/structure/B4837834.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-2-pyrimidinylcyclohexanecarboxamide](/img/structure/B4837836.png)

![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4837842.png)
![4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4837850.png)
![2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4837857.png)
![N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4837861.png)